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Compound of Interest |

Compound Name: Ethyl-D-proline
CAS No.: 165552-34-1
Cat. No.: B1385745
. J

Executive Summary & Structural Context[1]

Ethyl-D-Proline (specifically D-Proline Ethyl Ester Hydrochloride, CAS: 58005-28-0) is a
critical chiral building block in peptide synthesis and medicinal chemistry. Unlike achiral
reagents, the validation of this compound requires a dual-layered approach:

o Chemical Identity: Confirmed via NMR, IR, and MS (which are identical for both
enantiomers).

o Stereochemical Purity: Confirmed via Polarimetry or Chiral HPLC (distinguishing D- from L-).
This guide provides a rigorous spectroscopic breakdown for the Hydrochloride Salt form (

), as the free base is an unstable oil prone to diketopiperazine formation.

Structural Specifications

o |[UPAC Name: Ethyl (2R)-pyrrolidine-2-carboxylate hydrochloride[1]
e Molecular Formula:

(Salt);

(Free Base)
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e Molecular Weight: 179.64 g/mol (Salt); 143.18 g/mol (Free Base)

e Chiral Center: C2 (D-configuration / R-configuration)

Nuclear Magnetic Resonance (NMR) Analysis[1][3]
[4]

NMR is the primary tool for establishing connectivity. Note that in achiral solvents (

), the spectra of Ethyl-D-Proline and Ethyl-L-Proline are indistinguishable.

H NMR Spectroscopy (400 MHz, )

The spectrum is characterized by the distinct ethyl ester system and the complex multiplets of
the pyrrolidine ring caused by ring puckering and diastereotopic protons.

Table 1: Diagnostic

H NMR Assignments
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Chemical :
. Shift ( L . Coupling ( Structural
Position Multiplicity Integration .
Hz) Assignment
» PpmM)
H-2 4.45 -4.52 dd (Doublet 1H “Proton
' ' of doublets) (Chiral
Center)
Ethyl
Ester 428 q (Quartet) oH Methylene (
)
H-5 3.38-3.52 m (Multiplet) ~ 2H - -Protons (adj.
to Nitrogen)
H-3 2.35-2.48 m 1H - -Proton (Pro-
R/Pro-S)
H-3' 2.05-2.18 m 1H - -Proton (Pro-
S/Pro-R)
H-4 1.98-2.15 m 2H - _Protons
Ethyl Methyl (
Ester 131 t (Triplet) 3H
)
Technical Insight (Solvent Effects):
e In
: The ammonium protons (
) exchange rapidly with deuterium and are not observed.
e In
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: Broad singlets for

typically appear between

9.0-10.0 ppm.

e Ring Dynamics: The multiplets at H-3 and H-4 are complex due to the envelope

conformation of the pyrrolidine ring, making these protons diastereotopic (magnetically non-

equivalent).

C NMR Spectroscopy (100 MHz, )

The carbon spectrum confirms the esterification and the integrity of the ring.

Table 2: Diagnostic

C NMR Assignments

Chemical Shift (

Carbon Type Assignment
» PpmM)
Carbonyl 1705 - 171.5 Ester
Ester 63.8
C-2(
59.8 Chiral Center
)
C-5¢( Ring
46.8
) (adj. to N)
C-3( .
29.2 Ring
)
C-4 ( .
24.1 Ring
)
Ester 13.9 Terminal Methyl
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Vibrational Spectroscopy (FT-IR)[1]

Infrared spectroscopy is used primarily to confirm the presence of the ester and the amine salt
state.

Key Diagnostic Bands (KBr Pellet or ATR):
o Ester Carbonyl (

): A strong, sharp peak at 1735-1750 cm
. This is the most diagnostic feature of the ester formation.

e Ammonium Stretch (

): A broad, complex band between 2800-3000 cm
(overlapping with C-H stretches), characteristic of the amine hydrochloride salt.

e C-O Stretch: Strong bands in the 1150-1250 cm

region, confirming the ester linkage.

Mass Spectrometry (MS) & Fragmentation Logic

Mass spectrometry validates the molecular weight.[2] For the hydrochloride salt, the detected
species in positive mode is the protonated free base

¢ lonization Method: ESI (Electrospray lonization) or Cl (Chemical lonization).
e Parent lon (

): m/z 144.1 (Calculated for

).

Fragmentation Pathway

The fragmentation is driven by
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-cleavage adjacent to the nitrogen and ester elimination.

Diagram 1: MS Fragmentation Logic

Loss of Ethoxy
[M - OEt]+

- CO (28)

|
|
|
|
:
Major Fragment :
|
|
I
|
|

Primary lon :
|

I

e e - COOEt (73) Pyrrolidjum lon
(Alpha Cleavage) (Imine)
Parent lon [M+H]+ m/z 70

m/z 144
Ethyl loss

Ethyl Cation
[C2H5]+
m/z 29

Click to download full resolution via product page

Caption: Predicted ESI-MS fragmentation pathway for Ethyl-D-Proline showing dominant
alpha-cleavage to the pyrrolidium ring (m/z 70).

Stereochemical Validation (The "D" vs "L" Problem)

Critical Warning: The spectral data above (NMR, IR, MS) is insufficient to label the compound
as "Ethyl-D-Proline." It only confirms "Ethyl Proline." To validate the "D" configuration, you
must perform one of the following:

Polarimetry (Optical Rotation)

This is the standard QC method.
o Parameter: Specific Rotation

o Expected Value: Positive (+) rotation.
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o Literature Reference:
(
, MeOH) [1].

e Note: The L-isomer would exhibit approx

Analytical Workflow

The following diagram illustrates the decision logic for validating the compound in a drug
development context.

Diagram 2: Analytical Validation Workflow
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Unknown Sample
(Putative Ethyl-D-Proline)

1H NMR (D20)
Check: Ethyl group (g, t)
Check: Alpha-H (dd)

MS (ESI+)
Check: m/z 144

Structure Confirmed

Step 2: Stereochemical Purity (Chiral)

Polarimetry
Target: +32 deg (MeOH)

/Ambiguous Result

Chiral HPLC
Column: Chiralpak AD-H or similar Positive Rotation
Mobile Phase: Hexane/IPA

Racemic or L-isomer

>99% ee (D-isomer)

Reject / Reprocess Release for Synthesis

Click to download full resolution via product page

Caption: Step-by-step validation logic distinguishing chemical identity from stereochemical
purity.

Experimental Protocol: Sample Preparation for NMR

To ensure reproducibility and avoid hydrolysis of the ester:

¢ Solvent Selection: Use Deuterium Oxide (
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) for sharpest resolution of the ring protons. Use Chloroform-d (

) if observing the ammonium proton is necessary (requires free base generation or careful
drying).

e Concentration: Dissolve ~10-15 mg of the HCI salt in 0.6 mL of solvent.
o Reference: Calibrate to the residual solvent peak (

: 4.79 ppm) or internal TMS (0.00 ppm).

 Stability: Analyze immediately. Proline esters can cyclize to diketopiperazines (dimers) in
solution over time, appearing as new sets of doublets in the 3.5-4.0 ppm region.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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